molecular formula C19H3F15OSi B3040650 Methoxy-tris(pentafluorophenyl)silane CAS No. 223668-78-8

Methoxy-tris(pentafluorophenyl)silane

Cat. No. B3040650
CAS RN: 223668-78-8
M. Wt: 560.3 g/mol
InChI Key: ZORPDMBUBHIUBO-UHFFFAOYSA-N
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Description

Methoxy-tris(pentafluorophenyl)silane is a chemical compound with the molecular formula C19H3F15OSi . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom bonded to a methoxy group and three pentafluorophenyl groups . The average mass of the molecule is 560.288 Da .


Chemical Reactions Analysis

Tris(pentafluorophenyl)borane, a related compound, has been shown to catalyze a variety of reactions involving silanes . These reactions often involve the use of a silane as a stoichiometric reductant in conjunction with tris(pentafluorophenyl)borane in the reduction of alcohols, carbonyls, or carbonyl-like derivatives .

Scientific Research Applications

Hypervalent Complex Formation

Methoxy-tris(pentafluorophenyl)silane has been shown to form hypervalent complexes with pyridine and 4-methoxypyridine through intermolecular silicon-nitrogen interactions. This suggests its potential utility in supramolecular chemistry, where such binding motifs can be versatile and efficient (Nakash, Gut, & Goldvaser, 2005).

Synthesis of Hybrid Silicones

The compound has been used in the copolycondensation of functional silanes and siloxanes, catalyzed by tris(pentafluorophenyl)borane, to produce hybrid silicones. These silicones display alternating multiblock sequences of silicone and alkyl spacers, showcasing the material's role in innovative polymer synthesis (Longuet & Ganachaud, 2008).

Catalysis in Organic Synthesis

Tris(pentafluorophenyl)borane, a catalyst related to this compound, facilitates the conversion of furans to silicon-functionalized synthetic chemicals. This process, involving ring-opening and closing cascades, indicates the compound's importance in organic synthesis and biomass conversion (Hazra et al., 2016).

Stereochemistry in Silylation Reactions

Research has explored the stereochemistry in silylation reactions of alcohols, silanols, and methoxysilanes with this compound, demonstrating its application in stereoselective synthesis and the production of optically active compounds (Shinke, Tsuchimoto, & Kawakami, 2007).

Synthesis of Pentafluorophenylmethylamines

The compound has been utilized in the synthesis of pentafluorophenylmethylamines through a three-component coupling process. This method highlights its efficiency and potential in the creation of fluorinated organic compounds (Dilman et al., 2005).

Structural Diversity in Silicon Compounds

Studies have shown that this compound can influence the structural diversity in silicon compounds. This includes variations in molecular structure based on the degree of fluorination, providing insights into the material's influence on molecular architecture (Linnemannstöns et al., 2020).

Catalysis in Polymer Synthesis

The compound has been identified as an effective catalyst in the synthesis of optically active SiO-containing polymers, demonstrating its utility in producing polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).

Application in Lithium-Ion Batteries

Related silane compounds have been studied as additives to electrolytes in lithium-ion batteries, showcasing the role of these materials in enhancing battery performance and safety (Xia et al., 2008).

Safety and Hazards

The safety data sheet for Methoxy-tris(pentafluorophenyl)silane indicates that it is used for research and development purposes and is not intended for medicinal or household use .

Future Directions

Tris(pentafluorophenyl)borane, a related compound, has been shown to have a broad range of reductive applications across a multitude of functional groups . This suggests that Methoxy-tris(pentafluorophenyl)silane may also have potential applications in synthetic pathways requiring functional group selectivity .

Mechanism of Action

Target of Action

Methoxy-tris(pentafluorophenyl)silane primarily targets alcohols, ethers, and carbonyl compounds such as aldehydes, ketones, carboxylic acids, and their derivatives . These compounds play crucial roles in various biochemical reactions and pathways.

Mode of Action

The compound acts as a Lewis acid , catalyzing the condensation between hydrosilanes (Si-H) and alkoxysilanes (Si-OR), leading to the formation of siloxane bonds (Si-OSi) with the release of hydrocarbon (R-H) as a byproduct . This is known as the Piers–Rubinsztajn reaction .

Biochemical Pathways

The compound affects the biochemical pathways involving the reduction of alcohols, carbonyls, or carbonyl-like derivatives . The tris(pentafluorophenyl)borane-silane Frustrated Lewis pair has been demonstrated in its broad range of reductive applications across a multitude of functional groups .

Pharmacokinetics

It’s known that the compound reacts slowly with moisture/water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the reduction of alcohols, carbonyls, or carbonyl-like derivatives . This leads to the formation of siloxane bonds (Si-OSi) and the release of hydrocarbon (R-H) as a byproduct .

Action Environment

The compound is air stable and capable of catalyzing a variety of powerful transformations, even in the presence of water . It is moisture sensitive , which means that environmental factors such as humidity could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

methoxy-tris(2,3,4,5,6-pentafluorophenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H3F15OSi/c1-35-36(17-11(29)5(23)2(20)6(24)12(17)30,18-13(31)7(25)3(21)8(26)14(18)32)19-15(33)9(27)4(22)10(28)16(19)34/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORPDMBUBHIUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H3F15OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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